

Technical Guide: Spectroscopic Profile of 1-Boc-3,3-difluoropyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Boc-3,3-difluoropyrrolidine**

Cat. No.: **B065350**

[Get Quote](#)

Disclaimer: This document provides a summary of expected spectroscopic data for **1-Boc-3,3-difluoropyrrolidine** (CAS 195447-25-7) based on established principles of chemical spectroscopy and data from structurally related compounds. A complete set of verified, experimental spectra for this specific molecule was not available in the public resources reviewed. This guide is intended for research and informational purposes only.

Introduction

1-Boc-3,3-difluoropyrrolidine is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and basicity (pK_a) of resulting drug candidates. As such, a thorough understanding of its spectroscopic characteristics is essential for synthesis confirmation, quality control, and further reaction monitoring.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Boc-3,3-difluoropyrrolidine**. It also includes generalized experimental protocols for data acquisition and a workflow for chemical characterization.

Chemical Structure and Properties

- IUPAC Name: tert-butyl 3,3-difluoropyrrolidine-1-carboxylate[1]

- Synonyms: N-Boc-3,3-difluoropyrrolidine[2]
- CAS Number: 195447-25-7[1]
- Molecular Formula: C₉H₁₅F₂NO₂[1]
- Molecular Weight: 207.22 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Boc-3,3-difluoropyrrolidine**. These values are estimated based on the chemical structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃, 400-500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
~ 3.6 - 3.8	t	2H	H-5 (N-CH ₂)	J ≈ 7-8 Hz
~ 3.5 - 3.7	t	2H	H-2 (N-CH ₂)	J ≈ 12-14 Hz (triplet of triplets due to ¹⁹ F coupling)
~ 2.2 - 2.4	m	2H	H-4 (CH ₂ -CF ₂)	-
~ 1.47	s	9H	Boc (-C(CH ₃) ₃)	-

Table 2: Expected ¹³C NMR Data (Solvent: CDCl₃, 100-125 MHz)

Chemical Shift (δ , ppm)	Multiplicity (due to JC-F)	Assignment	Coupling Constant (JC-F, Hz)
~ 154.5	s	Carbonyl (Boc, C=O)	-
~ 124.0	t	CF ₂	¹ JCF \approx 240-250 Hz
~ 80.0	s	Quaternary (Boc, C(CH ₃) ₃)	-
~ 52.0	t	C-2 (N-CH ₂)	³ JCF \approx 3-5 Hz
~ 45.0	s	C-5 (N-CH ₂)	-
~ 38.0	t	C-4 (CH ₂ -CF ₂)	² JCF \approx 20-25 Hz
~ 28.5	s	Methyl (Boc, -CH ₃)	-

Table 3: Expected ¹⁹F NMR Data (¹H-decoupled, Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)
~ -90 to -110	t	CF ₂	³ JFH \approx 12-14 Hz

Note: ¹⁹F NMR shifts are referenced to CFCl₃. The chemical shift for geminal difluoroalkanes can vary significantly based on the solvent and electronic environment.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2975 - 2870	Medium	C-H stretch (alkyl)
~ 1690 - 1710	Strong	C=O stretch (carbamate, Boc group)
~ 1390 & 1365	Medium	C-H bend (gem-dimethyl of Boc group)
~ 1160 - 1250	Strong	C-O stretch (carbamate)
~ 1050 - 1150	Strong	C-F stretch (gem-difluoro)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragments (Electron Ionization - EI)

m/z Value	Possible Fragment Ion
207	[M] ⁺ (Molecular Ion)
151	[M - C ₄ H ₈] ⁺ (Loss of isobutylene from Boc)
108	[M - Boc] ⁺ (Loss of the Boc group)
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: Under Electrospray Ionization (ESI), common adducts would be [M+H]⁺ (m/z 208) and [M+Na]⁺ (m/z 230).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of **1-Boc-3,3-difluoropyrrolidine**.

Synthesis Protocol: Deoxofluorination of 1-Boc-3-pyrrolidinone

A common route to 3,3-difluoropyrrolidines involves the deoxofluorination of the corresponding ketone.

- Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-pyrrolidinone (1 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM).
- Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.
- Reagent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), (1.5-2.0 equivalents) dropwise to the stirred solution.
- Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
- Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
- Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **1-Boc-3,3-difluoropyrrolidine** as a pure product.

NMR Spectroscopy Protocol

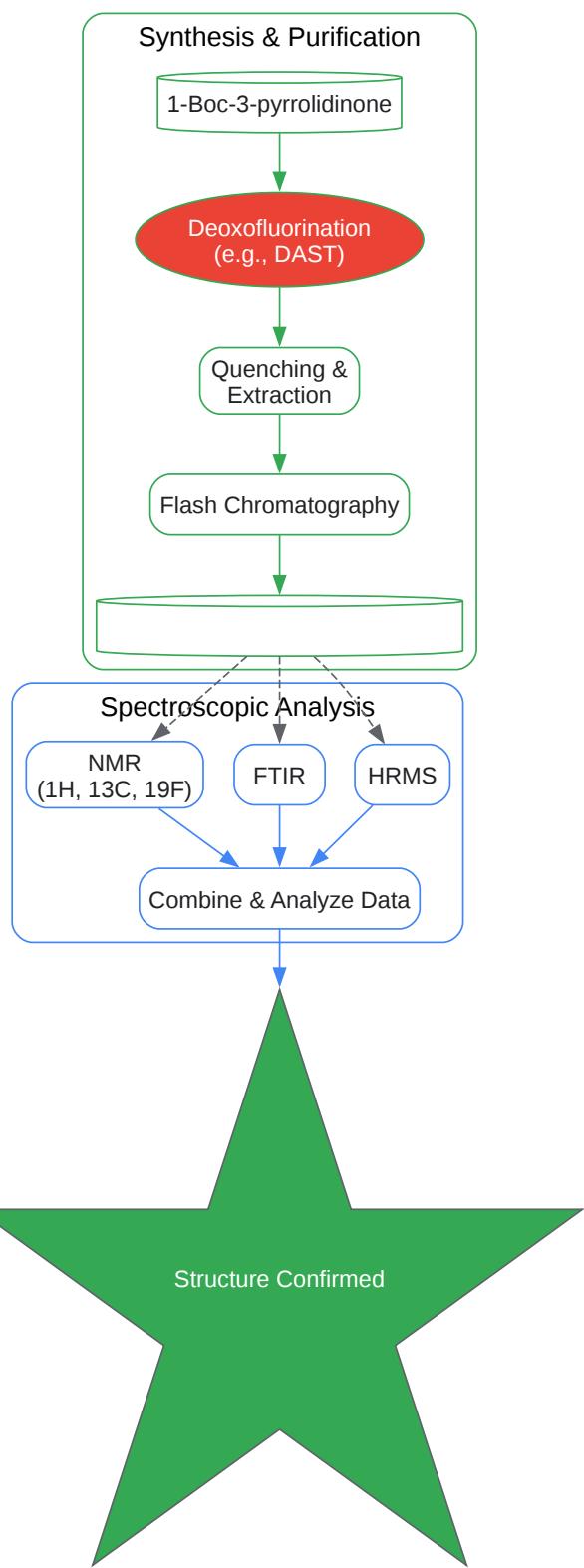
- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
- ¹H NMR: Acquire spectra with a standard pulse program. Data is typically reported including chemical shift (δ) in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), integration, and

coupling constants (J) in Hertz.

- ^{13}C NMR: Acquire spectra using a proton-decoupled pulse program.
- ^{19}F NMR: Acquire spectra using a standard proton-decoupled pulse program, with an external reference standard such as CFCl_3 .

IR Spectroscopy Protocol

- Sample Preparation: Apply a small drop of the neat oil directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Instrumentation: Record the spectrum on an FTIR spectrometer (e.g., PerkinElmer Spectrum series).
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectrum is recorded in the range of $4000\text{-}600\text{ cm}^{-1}$. Wavenumbers (ν) for significant absorption peaks are reported in cm^{-1} .


High-Resolution Mass Spectrometry (HRMS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 1\text{ mg/mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The calculated exact mass for the $[\text{M}+\text{H}]^+$ ion ($\text{C}_9\text{H}_{16}\text{F}_2\text{NO}_2^+$) is compared to the measured mass to confirm the elemental composition.

Visualization of Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like **1-Boc-3,3-difluoropyrrolidine**.

General Workflow for Synthesis & Characterization

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alfa Aesar 1-Boc-3,3-difluoropyrrolidine, 98% 250 mg | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 1-Boc-3,3-difluoropyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065350#spectroscopic-data-of-1-boc-3-3-difluoropyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

